molecular formula C18H21N3O4 B4573541 Methyl 3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Methyl 3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B4573541
M. Wt: 343.4 g/mol
InChI Key: ZYDKIXZMPZRGKJ-UHFFFAOYSA-N
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Description

Methyl 3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that features a quinazoline core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a piperidine ring and a quinazoline moiety. These structural elements are often found in pharmacologically active compounds, making this molecule a subject of interest in drug discovery and development.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Due to its pharmacologically active moieties, it is investigated for potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine moiety can be introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the quinazoline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives.

Mechanism of Action

The mechanism of action of Methyl 3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the compound’s specific application. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperidin-1-yl)aniline: Shares the piperidine moiety but lacks the quinazoline structure.

    Piperidine Derivatives: Various piperidine derivatives have similar structural features but different pharmacological profiles.

Uniqueness

Methyl 3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its combination of a quinazoline core with a piperidine ring, which is less common in other compounds. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-oxoquinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12-5-7-20(8-6-12)16(22)10-21-11-19-15-9-13(18(24)25-2)3-4-14(15)17(21)23/h3-4,9,11-12H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDKIXZMPZRGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=CC(=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Methyl 3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Methyl 3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Methyl 3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Reactant of Route 5
Methyl 3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Reactant of Route 6
Methyl 3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

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